2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide
Overview
Description
The compound contains several functional groups, including a benzodioxol group, a thiazol group, and an indole group. These groups are common in many biologically active molecules, including pharmaceuticals.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially participate in various chemical reactions.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound could undergo. However, the presence of multiple functional groups suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxol group could potentially make the compound more lipophilic, affecting its solubility and permeability.Scientific Research Applications
Antitumor Activity
Compounds with structures related to "2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide" have shown promise in antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their potential antitumor activity against various human tumor cell lines derived from neoplastic diseases. Certain derivatives demonstrated considerable anticancer activity against some cancer cell lines, highlighting the potential of such structures in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Src Kinase Inhibitory and Anticancer Activities
Another study explored thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities. One of the derivatives demonstrated inhibition of c-Src kinase, which is significant as Src kinase plays a crucial role in cancer progression. This derivative also showed inhibition of cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent (Fallah-Tafti et al., 2011).
Antibacterial and Antiviral Activities
Compounds bearing a benzothiazole moiety, similar to the target compound, have been evaluated for their antibacterial and antiviral activities. Some of these compounds showed promising results against various bacterial and viral strains, suggesting their potential use as antimicrobial agents. This opens up avenues for their application in treating infectious diseases and developing new antimicrobial drugs (Tang et al., 2019).
Safety And Hazards
Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity and potential applications.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data would be needed. If you have access to such data, I would be happy to help interpret it.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHYWKZVCNAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzo[1,3]dioxol-5-yl-N-{5-methyl-4-[1-(2-methyl-benzoyl)-2,3-dihydro-1H-indol-5-yl]-thiazol-2-yl}-acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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